1-(Quinolin-4-yl)ethanol
Overview
Description
1-(Quinolin-4-yl)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring attached to an ethanol moiety at the fourth position
Scientific Research Applications
1-(Quinolin-4-yl)ethanol has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-4-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-4-yl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-(Quinolin-4-yl)ethanone using a metal catalyst such as palladium on carbon. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(Quinolin-4-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form 1-(Quinolin-4-yl)ethane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: 1-(Quinolin-4-yl)ethanone.
Reduction: 1-(Quinolin-4-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-yl)ethanol is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the ethanol moiety.
1-(Quinolin-4-yl)ethanone: The oxidized form of 1-(Quinolin-4-yl)ethanol.
4-Hydroxyquinoline: A related compound with a hydroxyl group at the fourth position of the quinoline ring.
Uniqueness: this compound is unique due to the presence of the ethanol moiety, which imparts different chemical and biological properties compared to its analogs. This structural feature allows for additional functionalization and potential interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-quinolin-4-ylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-6-7-12-11-5-3-2-4-10(9)11/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIDLSUPGTYHPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=CC=CC=C12)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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